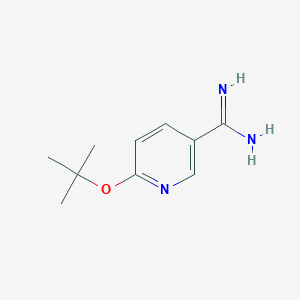![molecular formula C13H18N2 B1372704 cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole CAS No. 370879-92-8](/img/structure/B1372704.png)
cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole
Overview
Description
“Cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole” (BHPP) is a polycyclic nitrogen-containing compound that belongs to a class of compounds known as pyrrolopyrroles. It is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for BHPP is ethyl (3aR,6aR)-1-benzylhexahydropyrrolo [3,4-b]pyrrole-5 (1H)-carboxylate . The InChI code is 1S/C16H22N2O2/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3/t14-,15+/m0/s1 .Physical and Chemical Properties Analysis
BHPP is a white to yellow solid . The molecular weight is 274.36 . The storage temperature is +4C .Scientific Research Applications
Synthesis and Characterization
- cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole is utilized in the synthesis and characterization of complex molecular structures. For example, it is involved in the preparation of porphyrazinetetra- and hexathiolates, which are important for forming trinuclear metal complexes with potential applications in spectroscopic and electrochemical studies (Sibert et al., 1996).
Applications in Organic Electronics
- Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives, which include this compound, are promising materials for organic electronics. Their synthesis using niobium pentachloride as a catalyst demonstrates potential for optoelectronic applications (Martins et al., 2018).
Molecular Structure Analysis
- The compound has been analyzed for its molecular structure, where the pyrrolidine ring is cis-fused to the dihydropyran ring. This kind of structural analysis is crucial in understanding the physical properties of the molecule (Chinnakali et al., 2009).
Catalytic Applications
- In catalysis, this compound derivatives are used in the synthesis of ruthenium hydride compounds. These compounds demonstrate catalytic potential for alcohol aminations, showcasing the versatility of this molecule in catalytic processes (Li et al., 2019).
Photochemistry Studies
- The photochemistry of pyrrole derivatives, including this compound, has been explored. Studies on the UV-induced photochemistry of these molecules help in understanding their potential for various applications, such as in photodynamic therapy or as photo-switches (Giuliano et al., 2010).
Properties
IUPAC Name |
(3aR,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODPYENASSOOBD-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2[C@H]1CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179988 | |
| Record name | rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370879-92-8 | |
| Record name | rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370879-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)






![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)

![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)


